

Spectroscopic Data for 2-Bromo-6-methoxypyrazine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-methoxypyrazine**

Cat. No.: **B1281960**

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **2-Bromo-6-methoxypyrazine** (CAS No: 91678-76-1, Molecular Formula: C₅H₅BrN₂O, Molecular Weight: 189.01 g/mol). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this compound. The methodologies described herein represent standard protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-methoxypyrazine**. This data has been generated using computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.05	Singlet	1H	Pyrazine H
~7.85	Singlet	1H	Pyrazine H
~3.95	Singlet	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~160	C-OCH ₃
~145	C-Br
~138	Pyrazine CH
~135	Pyrazine CH
~54	-OCH ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100 - 3000	Medium	C-H Stretch	Aromatic
~1600 - 1550	Medium-Strong	C=N Stretch	Pyrazine Ring
~1480 - 1440	Medium-Strong	C=C Stretch	Pyrazine Ring
~1250 - 1200	Strong	C-O Stretch	Aryl Ether
~1050 - 1000	Strong	C-O Stretch	Aryl Ether
~700 - 600	Strong	C-Br Stretch	Bromo Aromatic

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Source: Predicted data from PubChem.[\[1\]](#)

Adduct	Predicted m/z
$[M]^+$	187.9580
$[M+H]^+$	188.9658
$[M+Na]^+$	210.9478

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring NMR, IR, and MS data for a solid compound like **2-Bromo-6-methoxypyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **2-Bromo-6-methoxypyrazine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale.
- Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for the 1H nucleus. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

A common and effective method for solid samples is the Thin Solid Film technique.[\[2\]](#)[\[3\]](#)

- Sample Preparation: A small amount of **2-Bromo-6-methoxypyrazine** (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2][3]
- Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[2][3]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty spectrometer is first recorded. Then, the sample spectrum is acquired by passing an infrared beam through the thin film.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

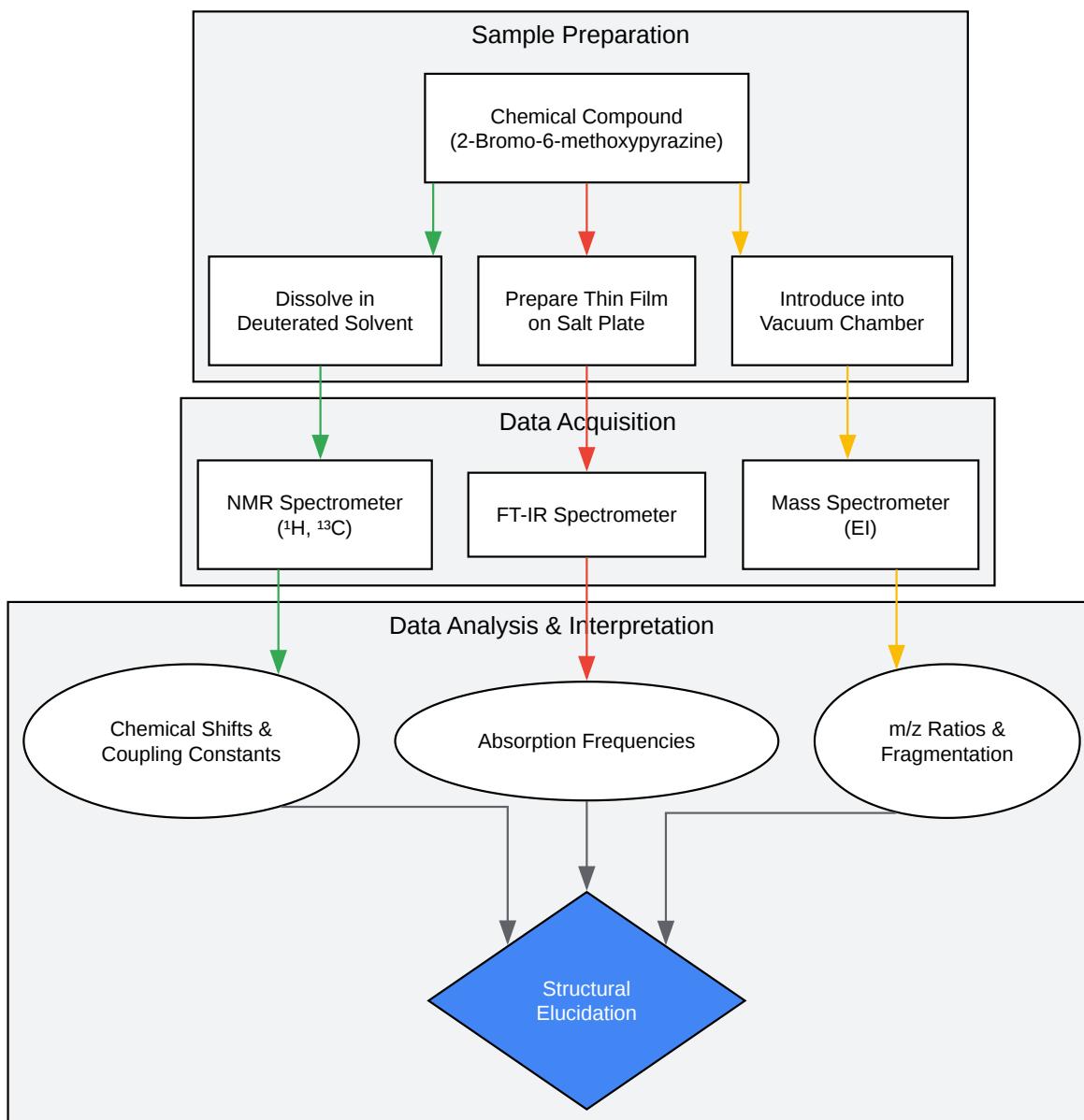
Electron Ionization (EI) is a standard method for the analysis of volatile organic compounds.[4][5]

- Sample Introduction: A small amount of solid **2-Bromo-6-methoxypyrazine** is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce vaporization.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, charged species.[4][5]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)*A flowchart of the general process for spectroscopic analysis.*

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- To cite this document: BenchChem. [Spectroscopic Data for 2-Bromo-6-methoxypyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281960#spectroscopic-data-for-2-bromo-6-methoxypyrazine-nmr-ir-ms>

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